molecular formula C4H2F2O5 B1208455 Difluorooxaloacetate CAS No. 2991-85-7

Difluorooxaloacetate

Cat. No.: B1208455
CAS No.: 2991-85-7
M. Wt: 168.05 g/mol
InChI Key: PMDMAUJXXISVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluorooxaloacetate (DFOA) is a fluorinated analog of oxaloacetic acid that serves as a potent, mechanism-based inhibitor for key enzymatic targets in biochemical research. Its primary research value lies in its high-affinity binding to oxaloacetate hydrolase (OAH), an enzyme critical for oxalate biosynthesis in fungi. Studies have demonstrated that 3,3-difluorooxaloacetate acts as a tight-binding inhibitor of OAH with a dissociation constant (K i ) of 68 nM, making it a valuable tool for investigating fungal pathogenesis and oxalate metabolism in organisms like Botrytis cinerea and Aspergillus niger . Furthermore, this compound interacts specifically with the pyridoxal phosphate cofactor of aspartate aminotransferase. Research shows that its addition causes distinct spectral shifts and forms intermediate complexes with the enzyme, providing insights into transaminase reaction mechanisms and kinetics . Related synthetic derivatives, such as beta,beta-difluoroaspartic acid, have also been explored for their ability to inhibit cell growth in specific cell lines, indicating the broader relevance of the this compound structure in metabolic and biomedical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

2991-85-7

Molecular Formula

C4H2F2O5

Molecular Weight

168.05 g/mol

IUPAC Name

2,2-difluoro-3-oxobutanedioic acid

InChI

InChI=1S/C4H2F2O5/c5-4(6,3(10)11)1(7)2(8)9/h(H,8,9)(H,10,11)

InChI Key

PMDMAUJXXISVQM-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)C(C(=O)O)(F)F

Canonical SMILES

C(=O)(C(=O)O)C(C(=O)O)(F)F

Other CAS No.

2991-85-7

Synonyms

difluoro-oxaloacetate
difluorooxaloacetate

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition Studies

Difluorooxaloacetate has been identified as a competitive inhibitor of 2-oxoglutarate and an uncompetitive inhibitor with respect to aspartate in studies involving aspartate transaminase. This property makes it a valuable kinetic probe for studying enzyme reactions, particularly those involving aminic forms of enzymes. In high concentrations of aspartate transaminase, this compound is slowly transaminated to difluoro-aspartate, indicating its utility in probing enzyme kinetics and mechanisms .

Metabolic Pathway Analysis

Research has utilized this compound to investigate metabolic pathways, particularly in the context of amino acid metabolism and energy production. Its role as a substrate analog allows researchers to dissect complex metabolic networks and understand the regulatory mechanisms of various enzymes involved in these pathways .

Kinetic Studies on Aspartate Transaminase

A study conducted on the interaction between this compound and aspartate transaminase revealed that this compound acts as a competitive inhibitor, providing insights into the enzyme's catalytic mechanism. The research highlighted that the transamination reaction leads to the formation of difluoro-aspartate, suggesting potential applications in studying enzyme specificity and activity under varying substrate concentrations .

Investigating Fluorinated Compounds in Drug Design

This compound's fluorinated structure has implications for drug design, particularly in developing inhibitors for metabolic enzymes. The introduction of fluorine atoms can enhance the pharmacokinetic properties of compounds, making this compound a candidate for further exploration in medicinal chemistry .

Data Tables

Application Description Reference
Enzyme InhibitionCompetitive inhibitor of 2-oxoglutarate; uncompetitive with aspartate
Kinetic ProbingUsed to study reactions of aminic forms of enzymes
Metabolic Pathway AnalysisInvestigates amino acid metabolism and energy production
Drug Design PotentialEnhances pharmacokinetic properties due to fluorination

Comparison with Similar Compounds

Comparison with Similar Compounds

DFOA is distinguished from structurally or functionally related compounds by its inhibition potency, mechanism, and biological impact. Below is a detailed comparison:

Oxalate

  • Role : Oxalate is the natural product of OAH-catalyzed oxaloacetate cleavage and acts as a competitive inhibitor of OAH (Kᵢ = 191 nM) .
  • Comparison with DFOA: Parameter DFOA Oxalate Inhibition Constant 68–684 nM 191 nM Mechanism Linear competitive Competitive Substrate Activity Non-substrate Product of reaction Biological Effect Blocks oxalate synthesis Feedback inhibitor Key Insight: DFOA’s Kᵢ values vary across studies due to experimental conditions (e.g., enzyme sources or assay pH). Despite this discrepancy, DFOA is consistently more potent than oxalate in suppressing fungal oxalate production .

(R)-Malate and (S)-Malate

  • Role : Malate isomers are TCA cycle intermediates and weak OAH inhibitors.
  • Comparison with DFOA :

    Parameter DFOA (R)-Malate (S)-Malate
    Inhibition Constant 68–684 nM 10–20 mM 20–40 mM
    Mechanism Linear competitive Competitive Competitive

    Key Insight : DFOA’s inhibition is ~10,000-fold stronger than malate isomers, highlighting its superiority in targeting OAH .

Other Inhibitors in the OAH Superfamily

  • Isocitrate Lyase and PEP Mutase: These enzymes bind oxalate with Kᵢ values in the millimolar range (e.g., 4.3 mM for petal death protein) . DFOA’s nanomolar affinity underscores its specificity for OAH over related enzymes.

Functional and Structural Advantages of DFOA

Mechanism-Based Inhibition

DFOA mimics the transition state of oxaloacetate cleavage, forming a stable complex with OAH. Fluorine atoms at C3 enhance binding via electronic effects (e.g., increased electronegativity) and steric hindrance, preventing substrate turnover .

Preparation Methods

Perchloryl Fluoride-Mediated Fluorination

A seminal study described the fluorination of di-tert-butyl oxaloacetate using perchloryl fluoride (ClO3_3F) under controlled conditions. The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with fluorine atoms at the β-carbon positions. The tert-butyl ester groups act as protecting groups, enhancing the stability of the intermediate during fluorination. Post-fluorination hydrolysis under acidic conditions yields this compound. Key parameters include:

  • Reagents : Di-tert-butyl oxaloacetate, perchloryl fluoride.

  • Conditions : Anhydrous environment, temperatures between 0–25°C.

  • Yield : ~60–70% after hydrolysis.

This method is notable for its selectivity but requires careful handling of perchloryl fluoride due to its explosive nature.

Alternative Fluorinating Agents

Recent advancements have explored safer fluorinating agents. For instance, fluorinated phosphonium salts have been employed in Reformatsky-type reactions to synthesize α-fluoro-β-hydroxy esters, which can serve as precursors to this compound. These methods often involve:

  • Reagents : Ethyl bromodifluoroacetate, carbonyl compounds (e.g., aldehydes).

  • Conditions : Zinc or copper catalysts, temperatures of –20°C to room temperature.

  • Yield : 50–75%, depending on substrate and catalyst.

While indirect, this approach avoids hazardous reagents and offers scalability.

Enzymatic Synthesis via Transamination

Enzymatic methods provide stereochemical control, making them valuable for producing enantiomerically pure this compound derivatives.

Aspartate Aminotransferase (AAT)-Catalyzed Transamination

L-Difluoro-aspartic acid, a related compound, has been synthesized via the transamination of this compound using aspartate aminotransferase (AAT). The process involves:

  • Substrate Preparation : this compound is incubated with AAT and an amino group donor (e.g., glutamate).

  • Reaction Conditions : pH 7.4–8.0, 25–37°C, with Mg2+^{2+} or Mn2+^{2+} as cofactors.

  • Purification : Ion-exchange chromatography to isolate the product.

Key Findings :

  • The reaction exhibits a turnover rate of 0.1–0.5 min1^{-1}, significantly slower than non-fluorinated substrates.

  • Competitive inhibition by this compound occurs at high enzyme concentrations, complicating large-scale production.

Challenges in Enzymatic Approaches

  • Low Catalytic Efficiency : Fluorine’s electronegativity alters substrate-enzyme interactions, reducing reaction rates.

  • Byproduct Formation : Incubation with AAT generates trace amounts of difluoro-aspartate, requiring rigorous purification.

Reductive Amination and Hydrolysis

Chemical reductive amination has been explored as an alternative to enzymatic methods, though with limited success.

Reductive Amination of Difluoro-Oxaloacetate

Attempts to synthesize D,L-difluoro-aspartic acid via reductive amination of difluoro-oxaloacetate faced challenges:

  • Reagents : Difluoro-oxaloacetate, sodium cyanoborohydride.

  • Conditions : Aqueous ethanol, pH 4–5, 24-hour reaction time.

  • Outcome : Low yields (<20%) due to incomplete reduction and side reactions.

Hydrolysis of Protected Esters

Hydrolysis of fluorinated esters (e.g., diethyl this compound) under basic conditions provides a route to the free acid:

  • Reagents : Diethyl this compound, NaOH or LiOH.

  • Conditions : Aqueous THF, 0–5°C to minimize decomposition.

  • Yield : 80–90%, but requires high-purity starting material.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for this compound preparation:

MethodReagentsYield (%)Purity (%)Scalability
Perchloryl FluorideDi-tert-butyl oxaloacetate60–7095Moderate
Enzymatic (AAT)This compound, AAT30–4085Low
Reformatsky ReactionEthyl bromodifluoroacetate50–7590High
Reductive AminationSodium cyanoborohydride<2070Low

Insights :

  • Chemical Fluorination offers higher yields but involves hazardous reagents.

  • Enzymatic Synthesis provides stereochemical control but suffers from low efficiency.

  • Reformatsky-Based Methods balance safety and scalability, making them promising for industrial applications.

Purification and Characterization

Post-synthesis purification is critical due to this compound’s sensitivity to hydrolysis and thermal decomposition.

Chromatographic Techniques

  • Ion-Exchange Chromatography : Effective for separating this compound from unreacted starting materials.

  • Reverse-Phase HPLC : Achieves >98% purity using C18 columns and acetonitrile-water gradients.

Spectroscopic Characterization

  • 19^{19}F NMR : Confirms fluorine incorporation (δ = –120 to –140 ppm).

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1700–1750 cm1^{-1} .

Q & A

Q. What are the established methods for synthesizing 3,3-difluorooxaloacetate (DFOA) in laboratory settings?

DFOA synthesis involves modifying protocols for fluorinated analogs. A validated method includes:

  • Reacting zinc powder with ethyl bromodifluoroacetate in anhydrous tetrahydrofuran (THF) and trimethylsilyl chloride (Me₃SiCl) under reflux, followed by trifluoroacetic acid treatment to yield DFOA (90% purity) .
  • Critical steps: Use anhydrous conditions to prevent hydrolysis, and purify via vacuum drying. NMR characterization (e.g., ¹³C peaks at 169.9 ppm for carbonyl groups) confirms structural integrity .

Q. How can DFOA be detected and quantified in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize for fluorinated compounds using ion-pairing agents (e.g., ammonium acetate) to enhance ionization. Calibrate with synthetic DFOA standards .
  • Enzyme Inhibition Assays : Measure competitive inhibition of oxaloacetate hydrolase (OAH). Prepare reaction mixtures with varying oxaloacetate (0.04–1.0 mM) and fixed DFOA concentrations (0.2–0.4 µM). Fit initial velocity data to the Michaelis-Menten equation with competitive inhibition models .

Q. What is the role of DFOA in metabolic pathway studies?

DFOA acts as a potent inhibitor of oxaloacetate hydrolase (OAH), blocking oxalic acid biosynthesis. Example applications:

  • In fungal models (e.g., Sparassis latifolia), 4 mM DFOA suppresses mycelial growth by 40% compared to controls, mimicking oxalic acid deprivation .
  • Use in Botrytis cinerea studies reveals OAH’s substrate-binding preferences via competitive inhibition (Ki = 684 nM) .

Advanced Research Questions

Q. How to design enzyme kinetics experiments using DFOA as a competitive inhibitor?

  • Experimental Setup :
    • Buffer: 0.1 mM imidazole (pH 7.6), 5 mM MgCl₂, 9 nM OAH .

    • Vary oxaloacetate (0.04–1.0 mM) and DFOA (0–0.4 µM).

    • Measure initial velocities and fit to Equation 2 (competitive inhibition model):
      v=Vmax[S]Km(1+[I]Ki)+[S]v = \frac{V_{\text{max}}[S]}{K_m\left(1 + \frac{[I]}{K_i}\right) + [S]}

    • Validate Ki consistency across triplicates; report mean ± SD .

Q. How to resolve contradictions in DFOA inhibition data under varying experimental conditions?

  • Potential Sources of Variability :
    • pH sensitivity: OAH activity declines below pH 7.0, altering DFOA binding affinity.
    • Metal ion interference: Mg²⁺ stabilizes OAH-DFOA complexes; chelating agents (e.g., EDTA) may reduce inhibition efficacy.
  • Mitigation Strategies :
    • Standardize buffer composition and temperature (e.g., 25°C).
    • Include internal controls (e.g., oxalate, Ki = 191 nM) to benchmark DFOA’s inhibitory strength .

Q. What structural features of DFOA contribute to its high-affinity inhibition of OAH?

  • Key Determinants :
    • Fluorine substitution at C3: Enhances electronegativity, mimicking the transition state of oxaloacetate cleavage.
    • Comparative Ki values: DFOA (684 nM) vs. oxalate (191 nM) and malate (weak binding) highlights fluorine’s role in stabilizing enzyme-ligand interactions .
  • Validation : Use molecular docking or X-ray crystallography to map fluorine interactions with OAH active-site residues.

Q. How to address DFOA instability in long-term biochemical assays?

  • Best Practices :
    • Storage: Keep DFOA in aliquots at -80°C; avoid freeze-thaw cycles.
    • Assay Conditions: Pre-chill reagents on ice, and limit light exposure to prevent photodegradation .
    • Stability Testing: Monitor degradation via HPLC every 30 minutes; discard if purity drops below 85%.

Q. How to integrate transcriptomic data with DFOA-induced metabolic perturbations?

  • Workflow :
    • Treat model organisms (e.g., fungi) with 4 mM DFOA and extract RNA at multiple timepoints.
    • Perform RNA-Seq and map differentially expressed genes (DEGs) to oxalate-associated pathways (e.g., glyoxylate cycle).
    • Validate targets via qPCR (e.g., OXD1 encoding oxalate decarboxylase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.